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Compound of Interest

(S)-6-Fluoroindan-1-amine
Compound Name:
hydrochloride

Cat. No.: B2862170

In modern drug discovery, the pursuit of molecular candidates with optimized ADMET
(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The
strategic incorporation of fluorine into organic molecules can profoundly influence key
properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] When
this is combined with a rigid, three-dimensional scaffold like the indan nucleus, and further
refined by introducing a specific stereocenter, the result is a high-value chiral building block.
(S)-6-Fluoroindan-1-amine hydrochloride represents such a building block—a convergence
of fluorine chemistry, a privileged carbocyclic structure, and stereochemical precision. This
guide provides an in-depth examination of its chemical properties, synthesis, and potential
applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

(S)-6-Fluoroindan-1-amine hydrochloride is a primary amine presented as its hydrochloride
salt to improve stability and handling. The molecule's structure features a bicyclic indan
system, a fluorine atom at the 6-position of the aromatic ring, and a chiral amine at the 1-
position, fixed in the (S)-configuration.

Key Chemical Data

A summary of the core chemical identifiers and properties for (S)-6-Fluoroindan-1-amine
hydrochloride is presented below.
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Property Value Source(s)
CAS Number 1391354-92-9 [3][4][5][6]
Molecular Formula CoH11CIFN [31[7]
Molecular Weight 187.64 g/mol [31[7]
Appearance White to off-white solid [3]

Purity Typically 297% [4]

Melting Point Data not publicly available

Data not publicly available;

expected to have some

Solubility o
solubility in water and alcohols
due to its salt form.
Store at room temperature
under an inert atmosphere;
Storage

reported to be air and moisture

sensitive.

Synthesis and Stereochemical Control

The synthesis of a single enantiomer like (S)-6-Fluoroindan-1-amine hydrochloride requires
a strategy that can establish the desired stereocenter with high fidelity. A common and logical
approach involves the synthesis of a prochiral ketone precursor, 6-Fluoro-1-indanone, followed
by stereoselective conversion to the amine.

Synthesis of the Key Intermediate: 6-Fluoro-1-indanone

The precursor, 6-Fluoro-1-indanone, is a critical intermediate. A well-established method for its
synthesis involves an intramolecular Friedel-Crafts acylation (a cyclization) of 3-(4-
fluorophenyl)propionic acid.[8][9] This acid is typically prepared by the reduction of p-
fluorocinnamic acid.[8]

The overall workflow is summarized below.
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Part 1: Precursor Synthesis
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Caption: Representative synthetic workflow for (S)-6-Fluoroindan-1-amine HCI.
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Establishing the (S)-Stereocenter: The Importance of
Chirality

Biological systems are inherently chiral, meaning enantiomers of a drug can have vastly
different pharmacological, toxicological, and metabolic profiles.[10][11][12] The (R)-enantiomer
of the non-fluorinated analogue, 1-aminoindan, is the precursor to Rasagiline, a potent
monoamine oxidase inhibitor, highlighting the critical need for stereochemical purity in this class
of compounds.[13][14]

There are two primary strategies to obtain the desired (S)-enantiomer from 6-Fluoro-1-

indanone:

o Chiral Resolution (Classical Approach): This involves the non-selective conversion of the
ketone to a racemic amine, followed by separation. The racemic amine is treated with a
chiral resolving agent, such as N-acetyl-L-glutamic acid or a derivative of tartaric acid, to
form a pair of diastereomeric salts.[13][15] These salts have different physical properties
(e.g., solubility) and can be separated by fractional crystallization. The desired diastereomer
is then treated with a base to liberate the pure (S)-amine.

o Asymmetric Synthesis: Modern methods utilize chiral catalysts or reagents to directly convert
the ketone into the (S)-amine with high enantiomeric excess. This can be achieved through
asymmetric reductive amination or by enzymatic methods, which offer high selectivity under
mild conditions.[16]

Representative Protocol: Synthesis via Reductive
Amination and Chiral Resolution

This protocol describes a generalized, multi-step synthesis based on established chemical
principles.[13][17][18][19]

Step 1: Synthesis of Racemic 6-Fluoroindan-1-amine

o Reaction Setup: To a solution of 6-Fluoro-1-indanone (1.0 eq) in methanol, add ammonium
acetate (10 eq). Stir the mixture at room temperature until the indanone is fully dissolved.
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e Imine Formation: The formation of the intermediate imine is an equilibrium process. The
large excess of the ammonia source drives the reaction forward.

e Reduction: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBHs3CN) (1.5
eq) portion-wise. Causality: NaBHsCN is a selective reducing agent that reduces the
protonated imine (iminium ion) much faster than the ketone, allowing for a one-pot reaction
with minimal side products.[18]

o Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction
by adding water. Adjust the pH to basic (pH > 10) with NaOH solution and extract the product
with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous
sodium sulfate and concentrate under vacuum to yield the racemic amine.

Step 2: Chiral Resolution of (R/S)-6-Fluoroindan-1-amine

e Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol
or ethanol. In a separate flask, dissolve the resolving agent, N-acetyl-L-glutamic acid (0.5 eq,
as it has two acidic protons but typically forms a salt with one), in the same solvent, heating
gently if necessary.

o Crystallization: Slowly add the resolving agent solution to the amine solution. Spontaneous
precipitation of one diastereomeric salt should occur. Allow the mixture to stir at room
temperature and then cool in an ice bath to maximize crystallization. Causality: The (S)-
amine/(L)-acid and (R)-amine/(L)-acid diastereomers have different crystal lattice energies
and solubilities, allowing one to selectively crystallize.

« |solation: Collect the precipitated solid by vacuum filtration and wash with a small amount of
cold solvent.

 Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong
base (e.g., 2M NaOH) to deprotonate the amine. Extract the pure (S)-6-Fluoroindan-1-amine
into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

o Salt Formation: Dissolve the purified (S)-amine in a suitable solvent like diethyl ether or ethyl
acetate.
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» Precipitation: Slowly bubble dry HCI gas through the solution, or add a solution of HCl in a
compatible solvent (e.g., 2M HCI in diethyl ether), until precipitation is complete.

« |solation: Collect the white solid by vacuum filtration, wash with the solvent, and dry under
vacuum to yield the final product, (S)-6-Fluoroindan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and
stereochemical integrity of the final compound.

Spectroscopic Analysis (Expected Signatures)

While a public database of spectra for this specific molecule is not readily available, the
expected spectroscopic signatures can be predicted based on its structure and data from close
analogues like 1-aminoindan.[20]

e 1H NMR:

o Aromatic Region (~7.0-7.5 ppm): Three protons on the fluorophenyl ring will exhibit a
characteristic splitting pattern (e.g., a doublet of doublets, a triplet of doublets) due to 3J(H-
H) and 4J(H-F) couplings.

o Benzylic Methine (~4.5-5.0 ppm): The single proton at the chiral center (C1-H) is expected
to be a triplet or multiplet, coupled to the two adjacent C2 protons.

o Aliphatic Region (~2.0-3.5 ppm): The four protons on the five-membered ring (C2-Hz and
C3-H2) will appear as complex multiplets.

o Amine Protons (~8.0-9.0 ppm): The -NHs* protons will appear as a broad singlet.
e Mass Spectrometry (MS):

o In positive-ion ESI-MS, the primary ion observed would be the molecular ion of the free
base [M+H]* at m/z 152.08, corresponding to the formula [CoH11FN + H]*.

Chromatographic Purity and Chiral Analysis
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A standard workflow for confirming the quality of the final product is outlined below.

Purity Assessment

(S)-6-Fluoroindan-1-amine HCI

C18 column ESI+ e.g., Chiralcel OD-H column
ACN/H20 gradient Heptane/TPA mobile phase

Identit‘ ; Confirmation Enantio‘ 'neric Purity

LC-MS Chiral HPLC

Y Y \

Purity >97% Correct Mass e.e. >99%

RP-HPLC

Click to download full resolution via product page
Caption: Analytical workflow for quality control of the final product.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
o System: HPLC with UV detection (e.g., at 254 nm).
e Column: C18 column (e.g., 4.6 x 150 mm, 5 um).
» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
e Mobile Phase B: 0.1% TFA in Acetonitrile.
o Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2862170?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Analysis: Dissolve a small sample of the hydrochloride salt in the initial mobile phase
composition. Inject and integrate the peak areas to determine the purity percentage.

Applications in Research and Drug Discovery

(S)-6-Fluoroindan-1-amine hydrochloride is best understood as a versatile chiral building
block for the synthesis of more complex pharmaceutical agents. Its value stems from the
combination of its three core structural features.

The Chiral 1-Aminoindan Core: This rigid scaffold is a "privileged" structure in medicinal
chemistry, particularly for central nervous system (CNS) targets. It positions substituents in a
well-defined three-dimensional space, facilitating specific interactions with biological targets
like enzymes and receptors.

The 6-Fluoro Substituent: The introduction of fluorine can significantly enhance a drug
candidate's profile. It can block metabolic attack at that position (increasing half-life), alter the
acidity of nearby protons, and improve binding affinity through favorable electrostatic
interactions.[1][2]

Potential Therapeutic Areas: Given that the indanone framework is used in the development
of drugs for neurological disorders and cancer, this building block is a valuable starting point
for creating new chemical entities in these fields.[21] For example, derivatives could be
explored as enzyme inhibitors or receptor modulators where the amine serves as a key
anchoring point or a handle for further chemical elaboration.

Safety, Handling, and Storage

As a research chemical, (S)-6-Fluoroindan-1-amine hydrochloride must be handled with
appropriate precautions.

o Hazard Profile: Based on data for analogous compounds, it should be considered harmful if
swallowed or in contact with skin, and capable of causing skin and serious eye irritation.

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety glasses, and chemical-resistant gloves.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b2862170?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://www.researchgate.net/publication/297048806_Current_and_emerging_applications_of_fluorine_in_medicinal_chemistry
https://www.chemimpex.com/products/25793
https://www.benchchem.com/product/b2862170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
storage under an inert gas like argon or nitrogen is recommended to protect against air and
moisture sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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